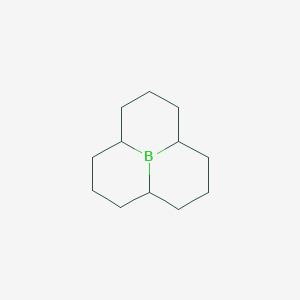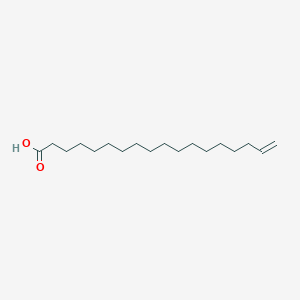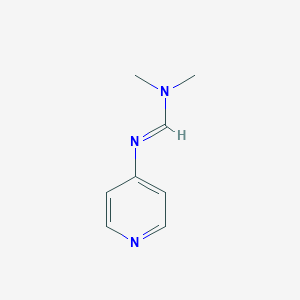![molecular formula C18H18 B098888 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene CAS No. 16434-62-1](/img/structure/B98888.png)
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene (HHBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. HHBA has a unique molecular structure that makes it an ideal candidate for studying the mechanism of action and biochemical and physiological effects of PAHs.
作用機序
The mechanism of action of 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene is complex and involves multiple pathways. This compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and induce oxidative damage. This compound can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and cell cycle arrest. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
実験室実験の利点と制限
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and disposal.
将来の方向性
There are several future directions for research on 1,2,3,4,7,12-Hexahydrobenzo[a]anthracene, including its role in environmental health, the development of novel materials and technologies, and its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanisms of action of this compound and its potential as a tool for understanding the effects of PAHs on human health and the environment.
合成法
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene can be synthesized through a variety of methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Birch reduction. The most commonly used method for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with benzoquinone in the presence of a Lewis acid catalyst.
科学的研究の応用
1,2,3,4,7,12-Hexahydrobenzo[a]anthracene has been extensively studied for its scientific research applications, including its role in cancer research, environmental toxicology, and material science. In cancer research, this compound has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. In environmental toxicology, this compound has been used as a model compound to study the toxicity and biodegradation of PAHs in soil and water. In material science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
特性
CAS番号 |
16434-62-1 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,2,3,4,7,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,6-7,9-10H,3-5,8,11-12H2 |
InChIキー |
DFRYGCJZUMYLBW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |
正規SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C4C3 |
同義語 |
1,2,3,4,7,12-Hexahydrobenz[a]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





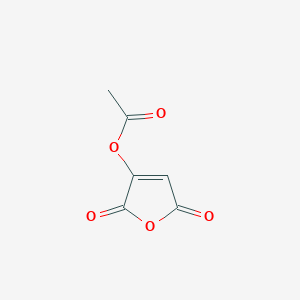

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)


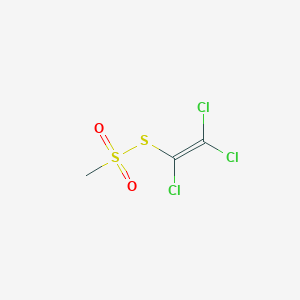
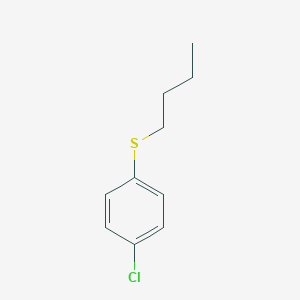
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

